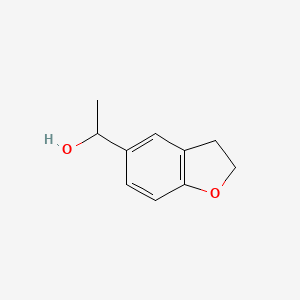

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

Description

Contextual Significance of the 2,3-Dihydrobenzofuran (B1216630) Structural Motif in Organic Chemistry

The 2,3-dihydrobenzofuran scaffold is a prevalent structural motif found in a wide array of natural products and synthetic compounds. acs.org This heterocyclic system is recognized for its high value in medicinal chemistry and drug synthesis. nih.gov Its significance stems from its presence in molecules that exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. acs.orgnih.gov

Due to their frequent appearance in bioactive compounds and their ability to interact with various biological targets, 2,3-dihydrobenzofurans are often referred to as "privileged structures". nih.gov This designation highlights their utility as a chemical platform for designing libraries of small molecules aimed at discovering new therapeutic agents. nih.gov The versatility of this scaffold allows for diverse substitutions, enabling chemists to fine-tune the pharmacological profiles of the resulting derivatives. The development of efficient and stereoselective synthetic methods to construct the 2,3-dihydrobenzofuran core remains an active area of research, reflecting its importance in organic synthesis. researchgate.netorganic-chemistry.org

Elucidation of the Specific Chemical Structure and Substituent Placement of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

The chemical compound this compound is a specific derivative of the 2,3-dihydrobenzofuran core. Its structure consists of the bicyclic 2,3-dihydrobenzofuran system, where a benzene (B151609) ring is fused to a dihydrofuran ring. At position 5 of the benzofuran (B130515) ring system, a 1-hydroxyethyl group is attached.

The molecular formula for this compound is C₁₀H₁₂O₂. uni.lu The precise arrangement of atoms is defined by the fusion of the five-membered dihydrofuran ring to the six-membered benzene ring, and the specific placement of the ethanol (B145695) substituent at the C5 position of the aromatic ring.

Table 1: Chemical and Physical Properties of this compound Below is an interactive table detailing the key chemical properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3 |

| InChIKey | WCRSIAJZAWLIAS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC2=C(C=C1)OCC2)O |

| PubChem CID | 43753529 |

Data sourced from PubChem. uni.lu

Overview of Key Research Areas Pertaining to Dihydrobenzofuran Alcohol Derivatives

Research involving dihydrobenzofuran alcohol derivatives is multifaceted, primarily focusing on synthetic methodologies and the exploration of their biological potential. A significant area of investigation is the development of novel catalytic methods for the synthesis of these compounds, including enantioselective approaches to obtain optically active derivatives. researchgate.net The synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans, which are tertiary alcohols, has been achieved through intramolecular additions of aryl halides to ketones. organic-chemistry.org

The biological activities of these derivatives are a major driver of research. Dihydrobenzofuran compounds are investigated for their potential as anti-inflammatory and anticancer agents. nih.gov For instance, certain derivatives have been explored as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov The development of dihydrobenzofuran derivatives as bio-inspired lead compounds is a promising strategy for creating new generations of enzyme inhibitors with enhanced affinity and specificity. nih.gov The utility of alcohol-substituted dihydrobenzofurans as intermediates in the synthesis of more complex molecules is also a key aspect of their chemical research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRSIAJZAWLIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,3 Dihydro 1 Benzofuran 5 Yl Ethan 1 Ol and Analogous Structures

Evolution of Synthetic Strategies for 2,3-Dihydrobenzofuran (B1216630) Skeletons

The synthesis of the 2,3-dihydrobenzofuran ring system has evolved from classical methods to highly sophisticated transition metal-catalyzed reactions, offering improved efficiency, selectivity, and functional group tolerance.

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization strategies are fundamental to the formation of the 2,3-dihydrobenzofuran core, typically involving the formation of the crucial C–O bond. Early methods often relied on the intramolecular Williamson ether synthesis from a suitably substituted 2-(2-haloethyl)phenol. More advanced approaches utilize cyclization reactions that form either the C-C or C-O bond of the dihydrofuran ring.

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, have also proven to be powerful tools. For instance, [4+1] annulation reactions of ortho-quinone methides with various one-carbon components can provide access to the 2,3-dihydrobenzofuran framework. nih.govthegoodscentscompany.com A metal-free, one-pot [4+1] annulation of ortho-substituted para-quinone methides with bromonitromethane has been developed for the synthesis of functionalized 2,3-dihydrobenzofurans. thegoodscentscompany.comchemspider.com Similarly, sulfur ylides have been employed in [4+1] cycloadditions with ortho-hydroxyphenyl-substituted para-quinone methides. saskoer.ca

Acid-catalyzed intramolecular cyclization of precursors like 2-(2-hydroxyethyl)quinones represents another classical yet effective strategy. researchgate.net Furthermore, radical cyclization cascades offer a modern approach; for example, a single-electron transfer to a 2-iodo aryl allenyl ether can initiate a radical cyclization to form the dihydrobenzofuran ring. researchgate.net

Derivatization of Pre-functionalized Dihydrobenzofuran Intermediates

Once the 2,3-dihydrobenzofuran skeleton is established, further derivatization allows for the synthesis of specific target molecules like 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. A key intermediate for this target is 5-acetyl-2,3-dihydrobenzofuran. This intermediate can be synthesized via Friedel-Crafts acylation of 2,3-dihydrobenzofuran.

The subsequent conversion of 5-acetyl-2,3-dihydrobenzofuran to the desired this compound is a standard transformation. This is typically achieved through the reduction of the ketone functionality. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alternatively, the addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), to a 5-formyl-2,3-dihydrobenzofuran precursor would also yield the target secondary alcohol. researchgate.netdtu.dk

Catalytic Approaches in the Synthesis of Dihydrobenzofuran Alcohols

Catalysis, particularly by transition metals, has revolutionized the synthesis of 2,3-dihydrobenzofurans, enabling reactions with high atom economy, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Carbon-Oxygen and Carbon-Carbon Bond Formations

A variety of transition metals, including palladium, copper, rhodium, iron, nickel, and iridium, have been successfully employed to catalyze the formation of the 2,3-dihydrobenzofuran ring system. google.comnih.govacs.orgresearchgate.net

Palladium Catalysis: Palladium catalysts are widely used for C–O and C–C bond-forming reactions. Palladium-catalyzed intramolecular Heck reactions of olefin-tethered aryl iodides have been developed for the enantioselective synthesis of 2,3-dihydrobenzofurans. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed carboalkoxylation of 2-allylphenols provides an efficient route to substituted dihydrobenzofurans. nih.govnih.gov Tandem palladium-catalyzed Sonogashira cross-coupling and heteroannulation of appropriately substituted phenols with arylacetylenes is another powerful strategy. rsc.org

Copper Catalysis: Copper catalysts are often favored due to their lower cost and toxicity. Copper-catalyzed intramolecular C–O bond formation is a common strategy. For instance, the copper-catalyzed Chan-Lam reaction has been adapted for the synthesis of 2-aminodihydrobenzofurans through N-alkenylation followed by a nih.govnih.gov-rearrangement. rsc.org Copper has also been used to catalyze the synthesis of dihydrobenzofuran-3-ols via the intramolecular addition of aryl pinacolboronic esters to unactivated ketones. google.comrsc.org

Rhodium Catalysis: Rhodium catalysts are particularly effective in C–H activation and annulation reactions. A Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes has been reported for the synthesis of dihydrobenzofurans. organic-chemistry.org Rhodium carbenoids, generated from diazo compounds, can undergo intramolecular C-H insertion to form the dihydrobenzofuran ring.

Iron and Nickel Catalysis: Iron-catalyzed Claisen rearrangement of allyl aryl ethers has been reported for the synthesis of 2,3-dihydrobenzofurans. nih.gov Nickel catalysts have been employed for the intramolecular nucleophilic addition of aryl halides to ketones, yielding benzofuran (B130515) derivatives. Nickel-catalyzed carbonylative synthesis of dihydrobenzofurans has also been developed.

Iridium Catalysis: Iridium catalysts have been utilized for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, providing a direct route to chiral 3-substituted dihydrobenzofurans. dtu.dk

The following table summarizes some of the key transition metal-catalyzed reactions for the synthesis of the 2,3-dihydrobenzofuran skeleton.

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Palladium/TY-Phos | Heck/Tsuji-Trost Reaction | o-bromophenols, 1,3-dienes | Chiral substituted 2,3-dihydrobenzofurans |

| Copper(I)/QuinoxP* | Intramolecular Addition | Aryl pinacolboronic esters, unactivated ketones | Enantioselective 2,3-dihydrobenzofuran-3-ols |

| Rhodium(III) | C-H Activation/[3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | 2,3-dihydrobenzofurans |

| Nickel(II)/dppp | Intramolecular Nucleophilic Addition | 2-(2-iodophenoxy)-1-phenylethan-1-ones | 3-phenylbenzofurans |

| Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans |

The mechanisms of these catalytic cyclizations are diverse and depend on the metal and reaction type.

For palladium-catalyzed Heck reactions , the mechanism typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination or reductive elimination to afford the cyclized product and regenerate the catalyst. google.comnih.gov

In copper-catalyzed reactions , the mechanism can involve the formation of a copper-alkoxide, which then undergoes intramolecular nucleophilic attack on a suitable electrophile. For C-O bond formation, a reductive elimination from a Cu(III) intermediate is often proposed.

Rhodium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation pathway to form a rhodacycle intermediate. This is followed by coordination and insertion of the coupling partner (e.g., an alkene or alkyne), and reductive elimination to furnish the product. google.comnih.gov

A plausible mechanism for the iridium-catalyzed intramolecular hydroarylation involves the coordination of the directing group (e.g., a ketone) to the iridium center, followed by ortho C-H activation to form an iridacycle. Subsequent migratory insertion of the tethered alkene and reductive elimination yields the dihydrobenzofuran product. google.com

The choice of ligand is critical for the success of transition metal-catalyzed reactions, influencing the reactivity, selectivity (regio-, chemo-, and enantio-), and stability of the catalyst.

For palladium-catalyzed cross-coupling reactions , phosphine ligands, such as bidentate ligands like dppf or bulky monodentate ligands like S-Phos, are commonly used. Chiral ligands, such as TY-Phos, are essential for achieving high enantioselectivity in asymmetric transformations. organic-chemistry.org Urea-derived ligands have also emerged as an effective alternative to traditional phosphine ligands in palladium catalysis for heteroannulation reactions.

In copper-catalyzed asymmetric reactions , chiral ligands are crucial for inducing enantioselectivity. For example, the QuinoxP* ligand has been shown to be highly effective in the copper-catalyzed asymmetric synthesis of dihydrobenzofuran-3-ols. rsc.org

For rhodium- and iridium-catalyzed C-H activation reactions , cyclopentadienyl (Cp*) ligands are often used for rhodium, while chiral bisphosphine ligands like BINAP and SEGPHOS are employed to achieve enantioselectivity in iridium-catalyzed hydroarylations. dtu.dkgoogle.com The design of these ligands is focused on creating a specific chiral environment around the metal center to control the stereochemical outcome of the reaction.

Optimization of the catalyst system also involves screening different metal precursors, solvents, bases, and other additives to maximize the yield and selectivity of the desired product.

Organocatalytic Strategies for Dihydrobenzofuran Construction

Organocatalysis has emerged as a powerful tool for the synthesis of dihydrobenzofurans, offering a metal-free alternative that often proceeds under mild reaction conditions. thieme-connect.comnih.gov These strategies typically involve the use of small organic molecules to catalyze key bond-forming events, leading to the construction of the heterocyclic ring with high efficiency.

A variety of organocatalytic approaches have been developed. For instance, an asymmetric cascade pathway employing a chiral thiourea catalyst can be used to construct trans-2,3-dihydrobenzofurans from ortho-hydroxy chalcone derivatives. researchgate.net This reaction proceeds via a Michael addition followed by an oxa-substitution. Proline derivatives have also been utilized in one-pot organocatalytic methods to access optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans with excellent diastereo- and enantioselectivity. thieme-connect.comnih.gov Another notable strategy is the formal [4+1] cyclization of ortho-hydroxy-para-quinone methides with allenoates, catalyzed by a chiral phosphine, which yields functionalized chiral 2,3-dihydrobenzofurans. thieme-connect.com Intramolecular, organocatalyzed Michael additions and aldol reactions have also been successfully developed to obtain biologically important cis-2,3-disubstituted dihydrobenzofurans. researchgate.net

These methods highlight the modularity and versatility of organocatalysis, allowing for the synthesis of diverse dihydrobenzofuran scaffolds through carefully designed reaction cascades. thieme-connect.comnih.gov

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiopure and diastereopure this compound is a critical objective. This involves strategies that can precisely control the formation of stereogenic centers.

Asymmetric catalysis is a cornerstone for the synthesis of single-enantiomer compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uni-muenchen.de In the context of dihydrobenzofurans, this involves creating the chiral center at the alcohol-bearing carbon with a specific three-dimensional orientation.

Chiral induction can be achieved through various catalytic systems. For example, the enantioselective reduction of the corresponding ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, is a direct approach. Chiral spiroborate esters in combination with sodium borohydride have been shown to reduce prochiral ketones to optically active secondary alcohols with high enantiomeric excess (ee). researchgate.net

Furthermore, chirality can be installed during the formation of the dihydrobenzofuran ring itself. Organocatalytic methods using chiral catalysts like thiourea or phosphines can produce enantiomerically enriched dihydrobenzofuran cores. researchgate.netthieme-connect.com Transition metal catalysis also offers powerful solutions. Cationic iridium complexes with chiral bisphosphine ligands can catalyze enantioselective intramolecular hydroarylation to produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org Similarly, copper(I) catalysts paired with chiral ligands have been used for the asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans to yield chiral thieme-connect.comthieme-connect.com-fused hydrobenzofurans with four contiguous stereogenic centers. nih.gov These catalytic methods are instrumental in establishing the desired stereochemistry early in the synthetic sequence.

Biocatalysis offers a highly efficient and environmentally benign alternative for producing chiral alcohols. nih.gov Enzymes and whole-cell systems can perform reductions of prochiral ketones with exceptional levels of stereoselectivity under mild, aqueous conditions.

Whole-cell biocatalysts are frequently used for asymmetric reductions due to their operational simplicity and the presence of inherent cofactor regeneration systems. nih.govnih.gov Various microorganisms have been identified and engineered for the stereoselective reduction of ketones to chiral alcohols.

A notable example is the use of Lactobacillus paracasei for the bioreduction of 1-(benzofuran-2-yl)ethanone, a structurally similar substrate, to (S)-1-(benzofuran-2-yl)ethanol. nih.govresearchgate.net This whole-cell mediated process achieved a 92% yield and an enantiomeric excess (ee) of over 99.9% under optimized, mild reaction conditions in an aqueous medium. nih.govresearchgate.net Such systems are often scalable and represent a green pathway for producing enantiopure alcohols. nih.gov Recombinant Escherichia coli cells expressing specific carbonyl reductases alongside cofactor-regeneration enzymes are also widely employed to create versatile and efficient bioreduction systems. nih.govresearchgate.net

Table 1: Examples of Whole-Cell Bioreduction for Chiral Alcohol Synthesis

| Biocatalyst | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92% Yield | >99.9% | nih.gov, researchgate.net |

| Recombinant E. coli | Various Ketones | Chiral Alcohols | High | High | researchgate.net, nih.gov |

The high selectivity observed in biocatalytic reductions stems from the action of specific enzymes, primarily NAD(P)H-dependent oxidoreductases such as alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs). mdpi.commdpi.com These enzymes possess chiral active sites that precisely orient the ketone substrate, leading to the preferential formation of one enantiomer of the alcohol product. mdpi.com

The enantioselectivity of these enzymes can be remarkable. For instance, Candida parapsilosis carbonyl reductases (CpRCR) have been used for the reductive conversion of various ketone precursors into chiral alcohols and show high enantioselectivity for five-membered-ring heterocyclic ketones. mdpi.com The shape and nature of the enzyme's catalytic pocket, which accommodates the substituents of the ketone, are key determinants of the stereochemical outcome. mdpi.com A wide array of commercially available and custom-developed ADHs can be screened to find the optimal biocatalyst for a specific ketone reduction, often providing access to both (R) and (S) enantiomers of the desired alcohol by selecting the appropriate enzyme. mdpi.com

Table 2: Selected Enzymatic Reductions of Ketones

| Enzyme Source | Enzyme Type | Substrate Example | Stereoselectivity | Reference |

|---|---|---|---|---|

| Candida parapsilosis | Carbonyl Reductase (CpRCR) | Dihydrofuran-3(2H)-one | High preference for (S)-isomer (96.4% ee) | mdpi.com |

| Ralstonia sp. | Alcohol Dehydrogenase (RasADH) | 1,4-Diaryl-1,4-diones | Excellent (>99% ee for (1S,4S)-diol) | mdpi.com |

Biocatalytic Reductions and Transformations for Chiral Dihydrobenzofuran Alcohols

Green Chemistry Principles in Dihydrobenzofuran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dihydrobenzofurans is an area where these principles are being actively implemented.

A key strategy is the use of catalysis, which is inherently green as it reduces waste by enabling reactions with high atom economy. Both organocatalysis and biocatalysis are prime examples. Organocatalytic methods for dihydrobenzofuran synthesis often proceed under mild conditions, avoiding the need for harsh reagents and toxic heavy metals. thieme-connect.comthieme-connect.com A protocol utilizing the organocatalyst 2,2,2-trifluoroacetophenone with hydrogen peroxide (H2O2) as the oxidant provides a green and inexpensive pathway for the cyclization of o-allylphenols. thieme-connect.comthieme-connect.com H2O2 is an ideal green oxidant as its only byproduct is water.

Biocatalysis represents a particularly green approach. The use of whole cells or isolated enzymes for the synthesis of chiral this compound allows reactions to be performed in water under ambient temperature and pressure, significantly reducing the environmental footprint compared to many traditional chemical methods. nih.govresearchgate.net

Other green approaches include the use of alternative energy sources, such as visible light, to promote reactions, which can simplify reaction conditions and align with sustainable chemistry principles. mdpi.com Additionally, optimizing reaction conditions to use more environmentally benign solvents, such as acetonitrile instead of chlorinated solvents, contributes to a greener synthetic process. scielo.br The continual development of these sustainable methods is crucial for the future of pharmaceutical and chemical manufacturing. researchgate.net

Application of Deep Eutectic Solvents and Solvent-Free Conditions

The principles of green chemistry have encouraged a shift away from volatile and often toxic organic solvents. Deep eutectic solvents and solvent-free reaction conditions are at the forefront of this movement, offering environmentally benign alternatives for the synthesis of heterocyclic compounds like 2,3-dihydrobenzofurans.

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than that of its individual components. Their negligible vapor pressure, high thermal stability, and biodegradability make them attractive media for organic reactions. While the direct application of DESs to the synthesis of this compound is not extensively documented, their use in the synthesis of related benzofuran structures has been explored. For instance, a green chemistry approach has been developed for synthesizing benzofuran derivatives through a reaction between alkynes, aldehydes, and amines using a choline chloride-ethylene glycol deep eutectic solvent as a recyclable medium with copper iodide as a catalyst. This method provides good yields and an easy workup procedure.

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. By eliminating the solvent, these methods reduce waste and can sometimes lead to different reactivity and selectivity. A notable example is the synthesis of dihydrobenzofuran spirooxindole scaffolds, which was achieved through a solvent-free grinding protocol. morressier.com This mechanochemical method involves the reaction of α-chlorooxindoles with salicylaldehyde in the presence of potassium hydroxide, proceeding via a [4+1] cyclization to afford the desired products in good to excellent yields and with high diastereoselectivity. morressier.com

Table 1: Solvent-Free Synthesis of Dihydrobenzofuran Spirooxindole Scaffolds morressier.com

| Entry | α-Chlorooxindole | Salicylaldehyde | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-methyl-α-chlorooxindole | Salicylaldehyde | 92 | 98:2 |

| 2 | N-benzyl-α-chlorooxindole | Salicylaldehyde | 85 | 95:5 |

| 3 | N-allyl-α-chlorooxindole | 5-Bromosalicylaldehyde | 88 | 97:3 |

| 4 | N-methyl-α-chlorooxindole | 3,5-Dichlorosalicylaldehyde | 75 | 90:10 |

Microwave and Ultrasound-Assisted Reaction Protocols

Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This technology has been successfully applied to the synthesis of various dihydrobenzofuran derivatives. A notable example is the asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives from chalcones. nih.gov This multi-step route employs microwave irradiation in both the initial acid-catalyzed aldol condensation to form chalcone intermediates and in the final one-pot, acid-catalyzed epoxide opening and intramolecular nucleophilic aromatic substitution to yield the target 3-amino-2,3-dihydrobenzofurans. nih.gov This method provides rapid access to a diverse range of analogs.

Table 2: Microwave-Assisted Synthesis of 3-Amino-2,3-dihydrobenzofuran Analogs nih.gov

| Entry | Epoxyalcohol Precursor | Amine | Time (min) | Yield (%) |

| 1 | (2R,3S)-3-(2-fluorophenyl)-3-hydroxy-2-phenyloxirane | Benzylamine | 20 | 75 |

| 2 | (2R,3S)-3-(2-fluorophenyl)-3-hydroxy-2-phenyloxirane | Aniline | 30 | 68 |

| 3 | (2R,3S)-3-(2-fluorophenyl)-3-hydroxy-2-(4-methoxyphenyl)oxirane | Benzylamine | 20 | 82 |

| 4 | (2R,3S)-3-(2-fluorophenyl)-3-hydroxy-2-(4-chlorophenyl)oxirane | Aniline | 30 | 65 |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. An efficient ultrasound-promoted stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives has been reported. scielo.org.za This method involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under ultrasonic irradiation in the presence of a base. The protocol is characterized by its mild conditions, short reaction times, and high yields, offering a green approach to these chalcone analogs. scielo.org.za

Table 3: Ultrasound-Promoted Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones scielo.org.za

| Entry | Aromatic Ketone | Time (min) | Yield (%) |

| 1 | Acetophenone | 10-15 | 92 |

| 2 | 4-Methylacetophenone | 10-15 | 94 |

| 3 | 4-Methoxyacetophenone | 10-15 | 90 |

| 4 | 4-Chloroacetophenone | 15-20 | 88 |

| 5 | 4-Bromoacetophenone | 15-20 | 85 |

| 6 | 2-Acetylnaphthalene | 15-20 | 89 |

Sophisticated Spectroscopic and Spectrometric Characterization of 1 2,3 Dihydro 1 Benzofuran 5 Yl Ethan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H (proton) and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. For 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol, the spectra are consistent with the proposed structure, revealing distinct signals for the aromatic, dihydrofuran, and ethan-1-ol moieties.

¹H NMR Spectroscopy: The proton spectrum shows characteristic signals for the dihydrobenzofuran core and the alcohol side chain. The aromatic region typically displays an ABX spin system, corresponding to the three protons on the benzene (B151609) ring. The protons of the dihydrofuran ring, specifically the two methylene (B1212753) groups at positions 2 and 3, appear as triplets due to coupling with each other. The methine proton of the ethan-1-ol group appears as a quartet, coupled to the adjacent methyl protons, which in turn appear as a doublet. The hydroxyl proton often presents as a broad singlet, the position of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values and serve as a reference for experimental findings. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 4.55 (t) | 71.5 |

| 3 | 3.20 (t) | 29.8 |

| 4 | 7.15 (s) | 127.5 |

| 5a | - | 127.8 |

| 6 | 7.05 (d) | 125.0 |

| 7 | 6.75 (d) | 109.5 |

| 7a | - | 159.0 |

| 8 (CH-OH) | 4.80 (q) | 70.0 |

| 9 (CH₃) | 1.45 (d) | 25.0 |

| OH | Variable | - |

Elucidation of Molecular Connectivity via 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons at C-2 and C-3 of the dihydrofuran ring, confirming their adjacency. It would also show a clear correlation between the methine proton (H-8) and the methyl protons (H-9) of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.80 ppm would correlate with the carbon signal at ~70.0 ppm, assigning them to C-8 and H-8, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for assigning quaternary (non-protonated) carbons. For example, correlations would be expected between the methyl protons (H-9) and the aromatic carbon C-5, as well as the methine carbon C-8. The aromatic protons would show correlations to various carbons in the benzene ring, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY could reveal spatial proximity between the methine proton (H-8) and the aromatic proton at C-4.

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce structural features through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Characteristic Fragmentation Patterns

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion (M⁺˙) would be observed at m/z 164. A prominent fragmentation pathway would involve the loss of a methyl group (•CH₃) via alpha-cleavage adjacent to the oxygen atom, resulting in a stable oxonium ion at m/z 149. Another characteristic fragmentation is the benzylic cleavage, leading to the loss of the entire ethanol (B145695) side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Protonated Molecular Ion Fragmentation

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. For this compound, the [M+H]⁺ ion would be observed at m/z 165. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation. A primary loss would be that of a water molecule (H₂O) from the protonated alcohol, yielding a carbocation at m/z 147. Further fragmentation of the dihydrobenzofuran ring system can also occur.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. The calculated exact mass for the neutral molecule C₁₀H₁₂O₂ is 164.08373 Da. uni.lu An experimental HRMS measurement confirming this value would provide definitive proof of the elemental composition, distinguishing it from other isomers. For the protonated molecule [C₁₀H₁₃O₂]⁺, the expected exact mass would be 165.09100 Da. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z | Analysis Technique | Information Gained |

| [M]⁺˙ | 164.0837 | EI-MS, HRMS | Molecular Weight, Elemental Formula |

| [M-CH₃]⁺ | 149.0602 | EI-MS | Presence of ethan-1-ol side chain |

| [M+H]⁺ | 165.0910 | ESI-MS, HRMS | Molecular Weight, Elemental Formula |

| [M+H-H₂O]⁺ | 147.0810 | ESI-MS/MS | Presence of hydroxyl group |

| [M+Na]⁺ | 187.0729 | ESI-MS | Adduct formation |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific type of molecular vibration, such as stretching or bending, allowing for a detailed characterization of the molecular structure. rsc.org

For this compound, the FT-IR spectrum provides definitive evidence for its key structural features, including the hydroxyl group, the aromatic ring, the dihydrofuran system, and aliphatic carbon-hydrogen bonds.

Key Vibrational Modes and Their Assignments:

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that confirm its molecular architecture.

O-H Stretching: The most prominent and easily identifiable feature in the spectrum is a strong, broad absorption band typically observed in the region of 3600–3200 cm⁻¹. wpmucdn.comopenstax.org This band is characteristic of the O-H stretching vibration of the secondary alcohol group. Its broadness is a direct result of intermolecular hydrogen bonding between molecules in the sample. libretexts.orglibretexts.org

C-H Stretching: The spectrum displays multiple C-H stretching vibrations.

Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range, confirming the presence of the benzene ring. vscht.cz

Aliphatic C-H stretching vibrations from the ethyl group and the dihydrofuran ring are observed just below 3000 cm⁻¹, generally in the 2960–2850 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretching: The presence of the aromatic ring is further confirmed by a series of medium to weak absorption bands in the 1600–1450 cm⁻¹ region. These peaks arise from the carbon-carbon double bond stretching vibrations within the benzene ring. wpmucdn.comvscht.cz

C-O Stretching: Two distinct C-O stretching vibrations are expected for this molecule.

The C-O stretch of the secondary alcohol group gives rise to a strong band typically found between 1150 and 1075 cm⁻¹. spectroscopyonline.com

The aryl-alkyl ether linkage (C-O-C) within the dihydrofuran ring also produces a strong absorption band, usually in the 1275–1200 cm⁻¹ range for the asymmetric stretch. spectroscopyonline.com

C-H Bending: The region below 1500 cm⁻¹ contains various C-H bending (scissoring, rocking, wagging) vibrations. Out-of-plane C-H bending vibrations for the substituted aromatic ring are particularly informative and occur in the 1000–650 cm⁻¹ range. The specific pattern of these bands can provide information about the substitution pattern on the benzene ring. libretexts.org

Table of Characteristic FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 3600–3200 | O-H Stretch | Secondary Alcohol (-OH) | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 2960–2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂, -CH) | Medium |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1275–1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1150–1075 | C-O Stretch | Secondary Alcohol | Strong |

Chemical Reactivity and Transformation Mechanisms of the 1 2,3 Dihydro 1 Benzofuran 5 Yl Ethan 1 Ol Moiety

Chemical Transformations at the Ethan-1-ol Side Chain

The secondary alcohol group on the ethan-1-ol side chain is a primary site for chemical modification, allowing for oxidation, reduction, and various functional group interconversions. mdpi.comresearchgate.net

The ethan-1-ol side chain can undergo predictable oxidation and reduction reactions, primarily involving the interconversion between the secondary alcohol and the corresponding ketone.

Oxidation: The secondary alcohol of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be selectively oxidized to the corresponding ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. matrix-fine-chemicals.com This transformation can be achieved using a variety of common oxidizing agents. The choice of reagent allows for control over the reaction conditions, from mild to more vigorous.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Mild oxidant, often stops at the ketone stage. |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant, requires careful control to avoid over-oxidation. |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78°C) | Mild conditions, avoids heavy metals. |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | Mild and selective for alcohols. |

Reduction: The ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, can be reduced back to the parent secondary alcohol. This reduction is typically achieved with high yield and selectivity using metal hydride reagents. For instance, the reduction of similar benzofuran (B130515) ethanones to their corresponding ethanols has been successfully performed using lithium aluminum hydride (LiAlH₄). researchgate.net

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (NaBH₄) | Methanol or ethanol (B145695), room temperature | Mild and selective for aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Powerful reducing agent, also reduces esters, carboxylic acids, etc. |

| Catalytic Hydrogenation (H₂/catalyst) | H₂, Pd/C, PtO₂, or Raney Ni, various pressures and temperatures | Can also reduce other functional groups like alkenes or the aromatic ring under harsh conditions. |

The hydroxyl group of the ethan-1-ol side chain serves as a key handle for introducing a variety of other functional groups.

Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (commonly H₂SO₄), is a classic method for this transformation. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com Enzymatic catalysis offers a milder alternative for producing ester derivatives. medcraveonline.commedcraveonline.com

Etherification: The formation of an ether from the alcohol can be accomplished through various methods, most notably the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) using specific halogenating agents. Thionyl chloride (SOCl₂) is commonly used for conversion to an alkyl chloride, while phosphorus tribromide (PBr₃) is effective for creating an alkyl bromide. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.

Reactions Involving the Dihydrofuran Ring System

The 2,3-dihydrofuran ring, while more stable than an unsaturated furan, is susceptible to reactions that involve cleavage or modification of the heterocyclic ring. nih.gov

Under certain conditions, the dihydrofuran ring can be opened to yield substituted phenolic compounds. This cleavage of the C-O bond is a significant transformation that provides access to different molecular scaffolds. researchgate.netresearchgate.net

Catalytic hydrodeoxygenation over sulfided catalysts like NiMoP/Al₂O₃ can lead to the cleavage of the C(sp³)-O bond, transforming 2,3-dihydrobenzofuran (B1216630) into 2-ethylphenol. nacatsoc.orgresearchgate.net This process is often part of a larger reaction network in hydrotreating processes. nacatsoc.org Nickel-catalyzed reactions with silanes have also been developed to achieve ring-opening, providing ortho-functionalized phenol derivatives. acs.org Acid-catalyzed ring-opening can also be employed, often leading to cascade reactions and the formation of complex structures. nih.govresearchgate.net While less common, rearrangement and ring-expansion of 2,3-dihydrobenzofuran-3-ols to 2,3-dihydrobenzofuran-2-ones have been reported, suggesting the potential for skeletal reorganization within the dihydrofuran system under specific conditions. arkat-usa.org

The 2,3-dihydrobenzofuran ring can be converted to the aromatic benzofuran system through dehydrogenation. This aromatization can be achieved using various chemical oxidants or through catalytic dehydrogenation. For example, treatment of 2,3-dihydrobenzofurans with certain acids can lead to aromatization through the elimination of a side group. nih.gov Domino reactions involving 6π-electrocyclization followed by dehydrogenation have also been used to synthesize functionalized benzofurans from furan precursors, illustrating a synthetic strategy that culminates in aromatization. researchgate.net

Electrophilic Aromatic Substitution on the Benzofuran Moiety

The benzene (B151609) ring of the this compound moiety is activated towards electrophilic aromatic substitution (EAS). The substituents already present on the ring—the ether oxygen of the dihydrofuran ring and the 1-hydroxyethyl group—are both ortho-, para-directing and activating groups.

The ether oxygen, being a strong activating group, directs incoming electrophiles primarily to the positions ortho and para to it. The 1-hydroxyethyl group is also an activating, ortho-, para-directing group. The positions available for substitution on the benzene ring are C4, C6, and C7.

Position 6: This position is para to the ether oxygen and ortho to the 1-hydroxyethyl group. It is sterically accessible and electronically activated by both groups, making it a likely site for substitution.

Position 4: This position is ortho to the ether oxygen. It is also a potential site for substitution, though it may experience some steric hindrance from the fused dihydrofuran ring.

Position 7: This position is ortho to the ether oxygen. However, it is located between the ether linkage and the benzene ring fusion, making it sterically hindered and generally less favored for substitution.

Therefore, electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are expected to occur preferentially at the C6 position, and possibly at the C4 position to a lesser extent. The regioselectivity in electrophilic substitutions of benzofurans is a well-studied area, with the outcome often depending on the specific electrophile and reaction conditions. stackexchange.comechemi.comrsc.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 6-Nitro-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 6-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(6-Acyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol |

Nucleophilic Reactivity and Addition Reactions

The hydroxyl group of this compound imparts nucleophilic character to the molecule. The lone pairs of electrons on the oxygen atom can attack electrophilic centers, leading to a variety of chemical transformations. This nucleophilicity is fundamental to reactions such as esterification and etherification.

In a typical esterification reaction , the alcohol can react with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under acidic or basic conditions to form the corresponding ester. The reaction with an acyl chloride, for instance, would proceed via a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Etherification , such as the Williamson ether synthesis, is another reaction demonstrating the nucleophilic nature of the alcohol. In the presence of a strong base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide through an SN2 mechanism to yield an ether.

While the alcohol itself is a nucleophile, the carbon to which it is attached is a benzylic position. This position is activated towards nucleophilic substitution, particularly if the hydroxyl group is first converted into a good leaving group. For example, protonation of the hydroxyl group in the presence of a strong acid, followed by the loss of water, would generate a relatively stable secondary benzylic carbocation. This carbocation can then be attacked by a wide range of nucleophiles.

Addition reactions directly involving the intact this compound are less common unless the molecule is first transformed. For instance, dehydration of the alcohol would lead to a vinylbenzofuran derivative, which could then undergo various electrophilic addition reactions across the newly formed double bond.

The reactivity of related benzofuran structures highlights the potential for various transformations. For example, the synthesis of different benzofuran derivatives often involves the cyclization of precursors where a nucleophilic oxygen attacks an electrophilic center to form the furan ring. While this compound is already cyclized, the principles of nucleophilic attack are central to its potential derivatization.

Table of Potential Nucleophilic Reactions

| Reaction Type | Reagent Example | Product Type |

| Esterification | Acetyl chloride | Ester |

| Etherification | Sodium hydride, Methyl iodide | Ether |

| Nucleophilic Substitution (via carbocation) | HBr | Bromoalkane |

Comprehensive Mechanistic Studies of Observed Transformations

Detailed mechanistic studies specifically on this compound are not extensively documented in the public domain. However, the reaction mechanisms for its constituent functional groups are well-established in organic chemistry. We can infer the likely mechanistic pathways for its transformations based on this broader knowledge.

Acid-Catalyzed Dehydration:

One of the most fundamental reactions for an alcohol is acid-catalyzed dehydration to form an alkene. For this compound, this would proceed through the following steps:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by an acid catalyst (e.g., H₂SO₄ or TsOH) to form a good leaving group, water.

Formation of a carbocation: The C-O bond breaks, and water departs, leading to the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene ring.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst. This would result in the formation of 5-vinyl-2,3-dihydro-1-benzofuran.

The regioselectivity of the elimination would be expected to follow Zaitsev's rule, favoring the more substituted and conjugated alkene.

Oxidation of the Alcohol:

The secondary alcohol can be oxidized to a ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. The mechanism of oxidation depends on the reagent used.

With chromic acid (H₂CrO₄): The mechanism involves the formation of a chromate ester. The alcohol oxygen attacks the chromium atom, and after proton transfers, a chromate ester is formed. A base then removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a C=O double bond, while the Cr-O bond breaks, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).

With Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine): This is a milder oxidation that avoids the use of heavy metals. The mechanism is more complex, involving the formation of an alkoxysulfonium salt intermediate. Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming the alkoxysulfonium salt. A hindered base, such as triethylamine, removes the proton from the carbon adjacent to the oxygen, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium salt.

Electrophilic Aromatic Substitution:

The 2,3-dihydro-1-benzofuran ring system is an activated aromatic ring due to the electron-donating effect of the ether oxygen. Therefore, it can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The ether oxygen is an ortho-, para-director. Given that the position para to the ether oxygen is occupied by the ethanol side chain, electrophilic substitution would be directed to the ortho positions (positions 4 and 6). The steric hindrance from the adjacent dihydrofuran ring and the ethanol side chain would likely influence the regioselectivity between these two positions.

For instance, in a nitration reaction (using HNO₃ and H₂SO₄), the nitronium ion (NO₂⁺) would be the electrophile that attacks the electron-rich benzene ring, leading to the formation of a sigma complex (arenium ion). The loss of a proton from the ring would then restore aromaticity, yielding the nitro-substituted product.

Advanced Research Perspectives and Future Directions in 1 2,3 Dihydro 1 Benzofuran 5 Yl Ethan 1 Ol Chemistry

Development of Innovative and Sustainable Synthetic Routes for Complex Analogues

The synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds is of pivotal significance in medicinal chemistry and organic synthesis. nih.gov Future efforts are increasingly directed towards developing synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. nih.gov

Key Innovative Approaches:

Visible Light-Mediated Synthesis: This approach utilizes visible light to promote reactions, offering a sustainable alternative to traditional methods. For instance, the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can be achieved under mild conditions using a simple I₂/SnCl₂ promoter and blue LED irradiation. mdpi.com This method is notable for its tolerance of various functional groups and good to excellent yields. mdpi.comresearchgate.net

Transition Metal-Free Protocols: To mitigate the environmental concerns associated with transition metals, metal-free synthetic routes are gaining prominence. nih.gov These include methods employing visible light, electrocatalysis, and Brønsted or Lewis acid-mediated pathways. nih.gov Catalyst-free approaches, such as reacting substituted salicylaldehydes with sulfoxonium ylide, have also been developed, affording high yields of dihydrobenzofurans. nih.gov

Diversity-Oriented Synthesis (DOS): DOS strategies are crucial for creating libraries of structurally diverse dihydrobenzofuran analogues for screening and identifying novel bioactive compounds. acs.orgnih.govresearchgate.net These protocols often use readily available starting materials like salicylaldehydes and aryl boronic acids to build molecular complexity efficiently. nih.govresearchgate.net For example, a palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes provides a convergent approach to generate diverse dihydrobenzofuran motifs under a unified set of reaction conditions. acs.org

| Strategy | Key Features | Typical Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Visible Light-Mediated Cyclization | Uses light as a renewable energy source. | I₂/SnCl₂, blue LEDs, 2-allylphenols | Mild conditions, high functional group tolerance, sustainable. | mdpi.com |

| Transition Metal-Free Annulation | Avoids heavy metal catalysts. | TfOH, p-quinone methides, diazoacetates | Environmentally friendly, avoids metal contamination. | nih.gov |

| Palladium-Catalyzed Heteroannulation | Convergent synthesis for structural diversity. | Pd catalyst, urea (B33335) ligand, 2-bromophenols, 1,3-dienes | Broad substrate scope, high efficiency, suitable for library synthesis. | acs.org |

| Organocatalysis | Uses small organic molecules as catalysts. | Quinine-derived squaramides, DABCO | Stereoselective, metal-free, remarkable enantioselectivity. | nih.gov |

Advanced In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced in situ spectroscopic techniques provide real-time data from a reacting mixture without the need for sampling, offering deep insights into transient intermediates and reaction pathways.

For reactions involving the synthesis of dihydrobenzofuran analogues, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. A fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probe can be directly inserted into a reaction vessel to monitor the concentrations of reactants, products, and intermediates as they evolve. nih.govmdpi.com This continuous monitoring allows for the precise determination of reaction endpoints and the identification of key mechanistic details. nih.govmdpi.com For example, in situ FTIR has been successfully used to study the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions, providing evidence for specific mechanistic pathways like keto-enol tautomerization in allylic alcohols. nih.gov The application of such Process Analytical Technology (PAT) is crucial for ensuring reaction safety, purity, and yield, especially in exothermic reactions. mdpi.com

| Technique | Information Obtained | Advantages | Reference |

|---|---|---|---|

| FTIR-ATR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Non-invasive, no sample preparation, provides kinetic and mechanistic data. | nih.govmdpi.com |

| NMR Spectroscopy | Structural information on intermediates and products. | Provides detailed structural insights. | nih.gov |

| Mass Spectrometry (MS) | Detection of transient species and reaction products. | High sensitivity for identifying molecular weights. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For the synthesis of complex 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol analogues, ML models can be trained to:

Predict Reaction Outcomes: By treating reactants and products as two different "languages," machine translation algorithms can predict the likely product of a reaction with high accuracy, often exceeding that of trained chemists. cam.ac.uk

Optimize Reaction Conditions: ML algorithms, particularly those using Bayesian optimization, can efficiently explore the vast space of possible reaction conditions (e.g., catalyst, solvent, temperature) to identify the optimal parameters for maximizing yield or selectivity. nih.govsemanticscholar.org This significantly reduces the time and resources required for experimental screening. chemrxiv.org

Plan Synthetic Routes: Computer-Aided Synthesis Planning (CASP) tools leverage ML to propose viable multi-step synthetic pathways to a target molecule, accelerating the design phase of drug discovery and development. nih.gov

The development of these tools relies on large, high-quality datasets. As more reaction data is generated and shared, the predictive power of these models will continue to improve, making them indispensable for the future of chemical synthesis. semanticscholar.org

Multiscale Computational Modeling for Predicting Chemical Behavior and Interactions

Multiscale computational modeling bridges the gap between quantum chemical calculations on a molecular level and the macroscopic properties of a system, providing a holistic understanding of chemical processes. dtu.dk This approach is essential for accurately predicting the behavior of molecules like this compound in complex environments.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is a cornerstone of multiscale modeling. kcl.ac.uk It treats the electronically active part of a system (e.g., the reaction center) with high-level quantum mechanics, while the surrounding environment (e.g., solvent or protein) is described using more computationally efficient molecular mechanics force fields. kcl.ac.uksdu.dk This allows for the accurate simulation of reaction mechanisms and spectroscopic properties in realistic biological or solution-phase environments. sdu.dk

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and vibrational properties of dihydrobenzofuran derivatives. researchgate.net These calculations provide fundamental insights into the molecule's reactivity and potential energy surfaces, helping to rationalize reaction mechanisms. acs.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. researchgate.net For analogues of this compound, docking studies are crucial for predicting binding affinities and guiding the design of new therapeutic agents. scienceopen.com

By integrating these computational methods, researchers can build predictive models that link molecular structure to chemical function, accelerating the discovery and development of new molecules with desired properties. dtu.dk

Design and Synthesis of Chemically Diverse Dihydrobenzofuran Architectures for Fundamental Studies

The 2,3-dihydrobenzofuran scaffold serves as a valuable framework for constructing diverse molecular architectures with potential therapeutic applications. acs.orgmdpi.com The design and synthesis of libraries containing novel and complex analogues are fundamental to exploring chemical space and understanding structure-activity relationships. nih.gov

Future research in this area will focus on:

Stereoselective Synthesis: Many biologically active molecules are chiral, meaning their three-dimensional arrangement is critical for their function. Developing methods for the enantioselective and diastereoselective synthesis of dihydrobenzofurans is a key objective. nih.gov This can be achieved using chiral catalysts, such as dirhodium carboxylates or bifunctional aminoboronic acids, to control the stereochemical outcome of reactions. nih.govorganic-chemistry.org

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. acs.org Designing novel multi-component reactions is an efficient strategy for generating diverse libraries of dihydrobenzofuran derivatives.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Research into late-stage C-H functionalization allows for the direct installation of new chemical groups onto the dihydrobenzofuran core, enabling the rapid generation of analogues from a common intermediate. organic-chemistry.org

By pursuing these synthetic strategies, chemists can create a wide array of novel dihydrobenzofuran architectures, providing essential tools for fundamental chemical and biological studies. acs.orgscienceopen.com

Q & A

Basic: What are the standard synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol, and what reagents are critical for optimizing yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzofuran derivatives. Key steps include:

- Functionalization of the benzofuran core : Bromination or formylation at the 5-position to introduce reactive sites.

- Reduction of ketones : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols, as seen in analogous compounds .

- Chiral resolution : If enantiopure product is required, chiral chromatography or enzymatic resolution may be employed.

Critical reagents include oxidizing agents (e.g., KMnO₄ for intermediate oxidation) and reducing agents (e.g., NaBH₄ for selective reduction). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as over-reduction or ring-opening .

Basic: How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzofuran moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and the ethanol group (δ 1.5–2.0 ppm for CH₂, δ 4.0–4.5 ppm for OH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₂O₂; calc. 164.08 g/mol) and fragmentation patterns.

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%). Chiral columns differentiate enantiomers if applicable .

- Polarimetry : For chiral centers, optical rotation measurements confirm enantiomeric excess.

Advanced: What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral) of this compound across studies?

Methodological Answer:

- Dose-response profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) across a broad concentration range (nM–μM) to identify therapeutic windows.

- Target-specific assays : Use siRNA knockdown or CRISPR-Cas9 models to validate interactions with proposed targets (e.g., kinases, viral proteases).

- Metabolic stability studies : Evaluate compound stability in liver microsomes to rule out false positives from metabolite interference.

- Structural analogs : Compare activity with derivatives (e.g., 5-APDB, a propan-2-amine analog) to isolate pharmacophore contributions .

Advanced: How can crystallographic data (e.g., using SHELX programs) elucidate the stereochemical configuration and intermolecular interactions of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXT for structure solution and SHELXL for refinement .

- Hydrogen bonding analysis : Identify OH···O interactions between the ethanol group and adjacent molecules, which stabilize the crystal lattice.

- Chiral packing : Determine absolute configuration using Flack or Hooft parameters if enantiomers are separable.

- Comparative studies : Overlay crystal structures with analogs (e.g., 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one) to assess conformational flexibility .

Advanced: What in silico methods are effective in predicting the interaction mechanisms between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (e.g., PDB) to identify binding poses. Prioritize targets with high docking scores (e.g., < -7.0 kcal/mol).

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS, AMBER) to assess stability of interactions (RMSD < 2 Å over 100 ns).

- Pharmacophore modeling : Map essential features (hydrogen bond donors/acceptors, hydrophobic regions) using tools like LigandScout.

- QSAR studies : Develop regression models correlating substituent effects (e.g., electron-donating groups on benzofuran) with activity .

Basic: What are the recommended storage conditions and stability parameters for this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis.

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks.

- Handling : Use anhydrous solvents (THF, DCM) during synthesis to avoid hydroxyl group degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological properties?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance metabolic stability.

- Side-chain diversification : Replace the ethanol group with bioisosteres (e.g., cyclopropanol) to improve target affinity.

- Stereochemical optimization : Synthesize enantiomers and diastereomers to assess chirality-dependent activity (e.g., IC₅₀ differences).

- In vitro ADME profiling : Measure logP (octanol-water partition) and plasma protein binding to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.